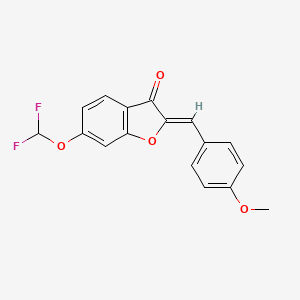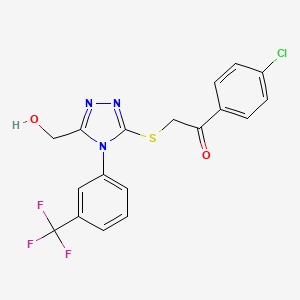
Lyp-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LYP-IN-3, also known as compound D34, is a selective inhibitor of lymphoid-tyrosine phosphatase (LYP) with a Ki value of 0.93 μM . This compound modulates the T-cell receptor signaling pathway during tumor progression, promoting T-cell activation, hindering M2 macrophage polarization, and increasing PD-1/PD-L1 expression . When combined with PD-1/PD-L1 inhibitors, this compound may enhance cancer immunotherapy .
Preparation Methods
The synthetic routes and reaction conditions for LYP-IN-3 are not explicitly detailed in the available literature. it is known that the compound is synthesized for research purposes and is available in various quantities for scientific studies . Industrial production methods are not specified, indicating that the compound is primarily used in research settings rather than large-scale industrial applications .
Chemical Reactions Analysis
LYP-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, affecting its inhibitory activity on lymphoid-tyrosine phosphatase.
Reduction: Reduction reactions may alter the compound’s structure and its interaction with molecular targets.
Substitution: Substitution reactions can modify the functional groups on this compound, potentially enhancing or reducing its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LYP-IN-3 has several scientific research applications, including:
Tumor Progression Studies: The compound’s ability to hinder M2 macrophage polarization makes it valuable for studying tumor progression and the tumor microenvironment.
T-cell Activation Research: This compound’s role in promoting T-cell activation is crucial for understanding immune responses and developing new immunotherapeutic strategies.
Mechanism of Action
LYP-IN-3 exerts its effects by selectively inhibiting lymphoid-tyrosine phosphatase (LYP), which plays a critical role in the T-cell receptor signaling pathway . By inhibiting LYP, the compound promotes T-cell activation, hinders M2 macrophage polarization, and increases PD-1/PD-L1 expression . These actions contribute to its potential use in cancer immunotherapy and other immunological studies .
Comparison with Similar Compounds
LYP-IN-3 is unique due to its selective inhibition of lymphoid-tyrosine phosphatase and its ability to modulate the T-cell receptor signaling pathway . Similar compounds include:
(E,E)-RAMB4: Another inhibitor targeting similar pathways.
AS1949490: Known for its role in modulating immune responses.
CX08005: Used in studies related to immune cell activation.
Tacrolimus: An immunosuppressant with different molecular targets but similar applications in immunotherapy.
These compounds share some functional similarities with this compound but differ in their specific molecular targets and mechanisms of action .
Properties
Molecular Formula |
C35H27NO6S |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
5-[(4-phenylmethoxyphenyl)methyl-(4-phenylphenyl)sulfonylamino]-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C35H27NO6S/c37-35(38)34-22-29-21-30(15-20-33(29)42-34)36(23-25-11-16-31(17-12-25)41-24-26-7-3-1-4-8-26)43(39,40)32-18-13-28(14-19-32)27-9-5-2-6-10-27/h1-22H,23-24H2,(H,37,38) |
InChI Key |
KJBWAUMWFOYFGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(C3=CC4=C(C=C3)OC(=C4)C(=O)O)S(=O)(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1As,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B10861586.png)
![1-[4-[3,5-Bis(chloranyl)phenyl]-3-fluoranyl-phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10861593.png)







![N'-[4-(trifluoromethyl)phenyl]isoquinoline-3-carbohydrazide](/img/structure/B10861639.png)
![(1R,4R)-N-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10861645.png)

